3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione
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Overview
Description
3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione is a compound that belongs to the class of isoindoline derivatives.
Preparation Methods
The synthesis of 3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Chemical Reactions Analysis
3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it reduces the expression levels of widely interspaced zinc finger motif (WIZ) protein and induces the expression of fetal hemoglobin (HbF) protein . These actions are beneficial in the treatment of sickle cell disease and β-thalassemia .
Comparison with Similar Compounds
3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione can be compared with other similar compounds such as:
Properties
CAS No. |
444287-55-2 |
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Molecular Formula |
C20H19N3O3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-[7-(benzylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H19N3O3/c24-18-10-9-17(19(25)22-18)23-12-15-14(20(23)26)7-4-8-16(15)21-11-13-5-2-1-3-6-13/h1-8,17,21H,9-12H2,(H,22,24,25) |
InChI Key |
VWZVRHSJOPXCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCC4=CC=CC=C4 |
Origin of Product |
United States |
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